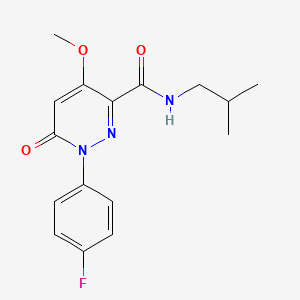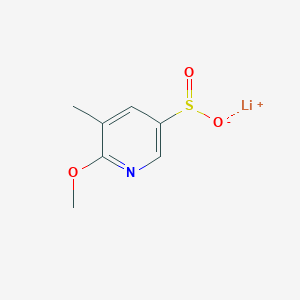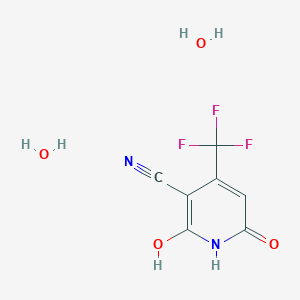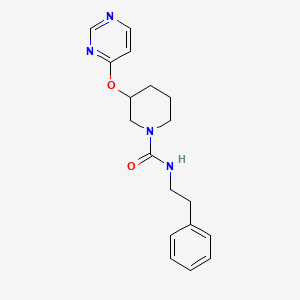
1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a fluorophenyl group, a methoxy group, and a carboxamide group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridazine ring. The exact structure would depend on the specific locations of the substituents on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carboxamide group might be involved in acid-base reactions, and the fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and affect its reactivity .Scientific Research Applications
Chemical Synthesis and Drug Discovery
Research into the chemical synthesis of various compounds related to 1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide has shown promising results in drug discovery, especially as kinase inhibitors and in targeting specific receptors. One notable example is the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrating significant tumor stasis in preclinical models (G. M. Schroeder et al., 2009). Similarly, compounds with modifications on the pyrazine ring have been synthesized and evaluated for their antimicrobial and antitumor activities, providing insights into the structural requirements for biological activity (N. Patel & S. D. Patel, 2010).
Antimicrobial and Antifungal Studies
Several studies have synthesized derivatives of similar compounds to assess their antimicrobial and antifungal properties. For instance, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have shown promising results against bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (M. Ahsan et al., 2016). Another study on coordination compounds of cobalt(II), nickel(II), and copper(II) with N-(methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides reported their antimicrobial and antifungal activity, suggesting the therapeutic potential of such complexes (A. Gulea et al., 2019).
Antitumor Activity
The synthesis and evaluation of novel derivatives have also been focused on exploring antitumor properties. For example, the synthesis, characterization, and cytotoxicity assessment of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have provided valuable data on their efficacy against certain cancer cell lines, offering a basis for further antitumor drug development (Ashraf S. Hassan et al., 2014).
Synthesis and Characterization of Novel Compounds
The exploration of new synthetic pathways and the characterization of novel compounds with potential biological applications continue to be a significant area of research. Studies on versatile 2-fluoroacrylic building blocks for the synthesis of fluorinated heterocyclic compounds, for example, highlight the ongoing efforts to expand the chemical toolbox for pharmaceutical development (G. Shi et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-10(2)9-18-16(22)15-13(23-3)8-14(21)20(19-15)12-6-4-11(17)5-7-12/h4-8,10H,9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRLTMKESJALBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)

![N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2742608.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2742610.png)
![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)
![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)
![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2742621.png)

